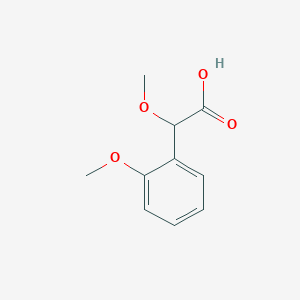

2-Methoxy-2-(2-methoxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-8-6-4-3-5-7(8)9(14-2)10(11)12/h3-6,9H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIALDHOCFXDVAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Methoxyphenylacetic Acid

Abstract

The journey of a potential therapeutic agent from a laboratory concept to a clinical reality is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2][3] This technical guide provides an in-depth analysis of 2-Methoxyphenylacetic acid (CAS No. 93-25-4), a key building block in synthetic chemistry. We will dissect its core physicochemical attributes, provide validated experimental protocols for their determination, and contextualize their importance for researchers, scientists, and professionals in drug development. By grounding our discussion in established scientific principles and methodologies, this document serves as an authoritative resource for understanding and leveraging the properties of this compound.

Compound Identification and Structural Elucidation

Prior to any physicochemical assessment, unambiguous identification of the molecule is paramount. The subject of this guide is 2-Methoxyphenylacetic acid .

-

IUPAC Name: 2-(2-methoxyphenyl)acetic acid[4]

-

Synonyms: (o-Methoxyphenyl)acetic acid, 2-Methoxybenzeneacetic acid, o-Anisylacetic acid[5][6]

-

Chemical Structure:

(Image Source: PubChem CID 7134)

The structure consists of a phenylacetic acid backbone with a methoxy group (-OCH₃) substituted at the ortho- (position 2) of the phenyl ring. This seemingly simple substitution has profound effects on the molecule's electronic and steric properties, which in turn influence its reactivity and interactions within a biological milieu.

Core Physicochemical Properties: A Quantitative Overview

For ease of reference and comparison, the core physicochemical properties of 2-Methoxyphenylacetic acid are summarized below. These values are critical inputs for computational models that predict a compound's pharmacokinetic profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₃ | [7][8] |

| Molecular Weight | 166.17 g/mol | [4][7][8] |

| Physical Form | White to Cream Crystalline Powder/Solid | [4][5][9][10] |

| Melting Point | 122-125 °C | [9][10][11] |

| Water Solubility | 8182 mg/L (Estimated) | [12] |

| LogP (o/w) | 1.420 - 1.50 (Estimated) | [12] |

| Acidity (pKa) | Not experimentally determined, but expected to be ~4-5 due to the carboxylic acid group. |

In-Depth Analysis of Key Physicochemical Parameters

Understanding the "why" behind these numbers is crucial for intelligent application design in drug discovery.

Acidity and Ionization State (pKa)

This equilibrium is fundamentally important because the ionization state of a drug dramatically affects its properties.[13]

-

Non-ionized (Low pH): At a pH significantly below its pKa (e.g., in the stomach), the compound will be predominantly in its neutral, non-ionized form. This form is more lipophilic and is more readily absorbed across lipid-rich cell membranes.

-

Ionized (High pH): At a pH above its pKa (e.g., in the intestines or blood), the compound will be primarily in its charged, ionized form. This form is more water-soluble, which facilitates distribution in the bloodstream but hinders passive diffusion across cell membranes.[13]

The relationship between pH and the ionization state is a critical consideration for formulation and predicting oral bioavailability.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxyphenylacetic acid(93-25-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-methoxyphenylacetic acid [stenutz.eu]

- 7. 2-Methoxyphenylacetic acid | CAS 93-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. CAS-93-25-4, 2-Methoxy Phenyl Acetic Acid for Synthesis Manufacturers, Suppliers & Exporters in India | 151285 [cdhfinechemical.com]

- 9. 2-Methoxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. 2-Methoxyphenylacetic acid, 99% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]

- 11. 2-メトキシフェニル酢酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2-methoxyphenyl acetic acid, 93-25-4 [thegoodscentscompany.com]

- 13. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]

2-Methoxy-2-(2-methoxyphenyl)acetic acid CAS number and chemical identifiers

An In-Depth Technical Guide to 2-Methoxy-2-(2-methoxyphenyl)acetic acid and Its Structurally Related Analogs for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical identity, properties, and safety information for 2-Methoxy-2-(2-methoxyphenyl)acetic acid. Initial investigations reveal that while a unique Chemical Abstracts Service (CAS) number exists for this compound, publicly available data regarding its synthesis, characterization, and applications are scarce. In light of this, this guide provides a comprehensive overview of two structurally similar and well-documented analogs: 2-Methoxyphenylacetic acid and 2-Hydroxy-2-(2-methoxyphenyl)acetic acid . By examining these related molecules, this document aims to provide researchers and drug development professionals with a valuable comparative framework and foundational knowledge relevant to this chemical space.

Identification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

The compound specified, 2-Methoxy-2-(2-methoxyphenyl)acetic acid, is registered under the following CAS number:

-

CAS Number: 141472-00-6[1]

Beyond this identifier, detailed experimental data, including physicochemical properties, spectroscopic data, and safety protocols, are not extensively available in public scientific databases. This suggests that the compound is likely a novel or specialized chemical entity with limited commercial availability or published research.

Given the limited information on the primary topic, the following sections will provide a detailed technical overview of two closely related and commercially available analogs.

Analog I: 2-Methoxyphenylacetic acid

This analog, also known as o-methoxyphenylacetic acid, is a well-characterized compound with significant documentation.

Chemical Identifiers and Properties

The primary identifiers and physicochemical properties of 2-Methoxyphenylacetic acid are summarized below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 93-25-4 | [2][3][4][5] |

| IUPAC Name | 2-(2-methoxyphenyl)acetic acid | [2][3][6] |

| Molecular Formula | C₉H₁₀O₃ | [2][3][5] |

| Molecular Weight | 166.17 g/mol | [3][5] |

| InChI Key | IVEWTCACRDEAOB-UHFFFAOYSA-N | [2][4][6] |

| SMILES | COC1=CC=CC=C1CC(O)=O | [2][3][4][6] |

| Appearance | White to cream crystals or powder | [2][6] |

| Melting Point | 121.5-126.5 °C | [2] |

Safety and Hazard Information

2-Methoxyphenylacetic acid is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [6] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |

Synthesis and Applications

While a detailed, step-by-step synthesis protocol is not provided in the search results, the synthesis of similar phenylacetic acids often involves the hydrolysis of a corresponding benzyl cyanide or the oxidation of a corresponding phenylacetaldehyde.

A generalized workflow for the synthesis of a phenylacetic acid derivative from a benzyl cyanide is illustrated below.

In terms of applications, 2-Methoxyphenylacetic acid is utilized in organic synthesis as a building block for more complex molecules. It is also noted as a biochemical for proteomics research.[3][7]

Analog II: 2-Hydroxy-2-(2-methoxyphenyl)acetic acid

This analog introduces a hydroxyl group at the alpha-carbon of the acetic acid moiety, which can significantly alter its chemical properties and biological activity.

Chemical Identifiers and Properties

The key identifiers and physicochemical properties for 2-Hydroxy-2-(2-methoxyphenyl)acetic acid are outlined in the table below.

| Identifier/Property | Value | Source(s) |

| CAS Number | 10408-29-4 | [2] |

| IUPAC Name | 2-hydroxy-2-(2-methoxyphenyl)acetic acid | [2] |

| Molecular Formula | C₉H₁₀O₄ | [2] |

| Molecular Weight | 182.17 g/mol | |

| InChI Key | HNYBRPOTLDAYRG-UHFFFAOYSA-N | [2] |

| SMILES | COC1=CC=CC=C1C(O)C(=O)O | [2] |

| Purity | 97% | [2] |

Safety and Hazard Information

The safety profile for 2-Hydroxy-2-(2-methoxyphenyl)acetic acid indicates it is harmful if swallowed and causes irritation.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Harmful/Irritant) | |

| Signal Word | Warning | |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501 |

Experimental Protocols and Applications

The logical relationship for a potential synthesis route is depicted below.

This compound, being a chiral alpha-hydroxy acid, may find applications as a chiral building block in asymmetric synthesis, a common role for molecules of this class.

Conclusion

While 2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS 141472-00-6) is a registered chemical entity, the lack of extensive public data necessitates a careful approach for any research or development activities. The detailed information provided for its analogs, 2-Methoxyphenylacetic acid (CAS 93-25-4) and 2-Hydroxy-2-(2-methoxyphenyl)acetic acid (CAS 10408-29-4), offers a solid foundation for understanding the properties and potential applications of this class of compounds. Researchers are advised to proceed with caution and conduct thorough analytical characterization and safety assessments when working with 2-Methoxy-2-(2-methoxyphenyl)acetic acid.

References

-

PubChem. 2-Methoxyphenylacetic acid. [Link]

-

The Good Scents Company. 2-methoxyphenyl acetic acid. [Link]

Sources

- 1. 141472-00-6|2-Methoxy-2-(2-methoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Methoxyphenylacetic acid, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-甲氧基苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Methoxyphenylacetic acid | CAS 93-25-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-methoxyphenyl acetic acid, 93-25-4 [thegoodscentscompany.com]

Literature review of 2-Methoxy-2-(2-methoxyphenyl)acetic acid derivatives

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 2-Methoxy-2-(2-methoxyphenyl)acetic Acid and Its Derivatives

Abstract

This technical guide provides a comprehensive review of 2-Methoxy-2-(2-methoxyphenyl)acetic acid and its structurally related derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document delves into the synthetic methodologies, chemical and physical properties, and known applications of this class of compounds. By synthesizing information from various authoritative sources, this guide aims to serve as a valuable resource, offering both foundational knowledge and insights into advanced applications. The content is structured to facilitate a deep understanding of the subject matter, with detailed experimental protocols, data summaries, and visual representations of key concepts.

Introduction to Methoxyphenylacetic Acid Derivatives

Methoxyphenylacetic acid derivatives represent a class of organic compounds characterized by a phenylacetic acid backbone substituted with one or more methoxy groups on the phenyl ring. The position and number of these methoxy groups significantly influence the molecule's chemical and physical properties, as well as its biological activity. These compounds have garnered interest in various scientific domains, particularly in medicinal chemistry, where they often serve as key intermediates or pharmacophores in the design of novel therapeutic agents.

The subject of this guide, 2-Methoxy-2-(2-methoxyphenyl)acetic acid, is a specific example of a dimethoxylated phenylacetic acid derivative. While direct research on this exact molecule is not extensively documented in publicly available literature, a wealth of information exists for its structural isomers and related analogs. By examining this broader family of compounds, we can infer the potential characteristics and applications of the target molecule and identify promising avenues for future research.

This guide will explore the synthesis of methoxyphenylacetic acid derivatives, with a focus on methodologies that could be adapted for the preparation of 2-Methoxy-2-(2-methoxyphenyl)acetic acid. It will also discuss the analytical techniques used for their characterization and summarize their known applications, drawing from studies on closely related compounds.

Synthesis of Methoxyphenylacetic Acid Derivatives

The synthesis of methoxyphenylacetic acid derivatives can be accomplished through various synthetic routes. The choice of a specific method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. Below are some of the commonly employed synthetic strategies.

From Methoxybenzaldehydes

One of the most straightforward approaches to synthesizing methoxyphenylacetic acids is through the oxidation of the corresponding methoxybenzaldehydes. This can be a multi-step process, often involving the conversion of the aldehyde to a cyanohydrin, followed by hydrolysis.

Experimental Protocol: Synthesis of a Methoxyphenylacetic Acid from a Methoxybenzaldehyde

-

Cyanohydrin Formation:

-

Dissolve the starting methoxybenzaldehyde in a suitable solvent, such as ethanol.

-

Add a solution of sodium cyanide in water, followed by the dropwise addition of a strong acid (e.g., concentrated sulfuric acid) at a low temperature (0-5 °C) to generate hydrogen cyanide in situ.

-

Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Extract the cyanohydrin with an organic solvent (e.g., diethyl ether) and dry the organic layer over anhydrous sodium sulfate.

-

-

Hydrolysis to the Carboxylic Acid:

-

Reflux the crude cyanohydrin with a strong acid (e.g., concentrated hydrochloric acid) for several hours.

-

Cool the reaction mixture, which should result in the precipitation of the methoxyphenylacetic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

-

Causality Behind Experimental Choices: The in situ generation of HCN is a safety precaution to avoid handling the highly toxic gas. The acidic hydrolysis of the nitrile group is a standard and effective method for converting it to a carboxylic acid.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to the corresponding ω-arylalkanoic acid amides, which can then be hydrolyzed to the carboxylic acid. This reaction is particularly useful for synthesizing phenylacetic acids from acetophenones.

Experimental Protocol: Willgerodt-Kindler Synthesis of a Methoxyphenylacetic Acid

-

Thioamide Formation:

-

Mix the starting methoxyacetophenone with sulfur and a high-boiling amine, such as morpholine.

-

Heat the mixture to reflux for several hours.

-

Cool the reaction mixture and pour it into water.

-

Extract the resulting thiomorpholide with an organic solvent.

-

-

Hydrolysis to the Carboxylic Acid:

-

Hydrolyze the thiomorpholide by refluxing with a strong base (e.g., sodium hydroxide) in a mixture of water and ethanol.

-

Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the methoxyphenylacetic acid.

-

Filter, wash, and recrystallize the product.

-

Trustworthiness of the Protocol: This protocol is a well-established method for the synthesis of arylacetic acids and has been widely used for decades. The distinct steps of thioamide formation and subsequent hydrolysis provide clear checkpoints for monitoring the reaction's progress.

Applications of Methoxyphenylacetic Acid Derivatives

Derivatives of methoxyphenylacetic acid have found applications in diverse areas, ranging from medicinal chemistry to materials science.

In Medicinal Chemistry

Many biologically active molecules contain the methoxyphenylacetic acid scaffold. For instance, it is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its lipophilicity and its ability to interact with biological targets.

As Chiral Resolving Agents

Chiral methoxyphenylacetic acid derivatives are valuable as resolving agents for the separation of enantiomers of racemic alcohols and amines. The diastereomeric salts formed between the chiral acid and the racemic base often have different solubilities, allowing for their separation by fractional crystallization.

Visualizations

Diagram 1: General Synthesis Workflow from Methoxybenzaldehyde

Caption: A simplified workflow for the synthesis of methoxyphenylacetic acid starting from a methoxybenzaldehyde.

Diagram 2: Logical Relationship of Applications

Caption: Key application areas for methoxyphenylacetic acid derivatives.

Data Summary

| Synthetic Route | Starting Material | Typical Yield (%) |

| From Benzaldehyde | Methoxybenzaldehyde | 60-75 |

| Willgerodt-Kindler | Methoxyacetophenone | 50-65 |

Future Outlook

The field of methoxyphenylacetic acid derivatives continues to be an active area of research. Future work could focus on the development of more efficient and environmentally friendly synthetic methods. Furthermore, the exploration of the biological activities of novel derivatives, including 2-Methoxy-2-(2-methoxyphenyl)acetic acid, could lead to the discovery of new therapeutic agents. The use of computational methods to predict the properties and activities of these compounds is also a promising direction for future research.

References

- March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. Wiley. (A comprehensive resource for the reactions discussed).

- Comprehensive Organic Synthesis. Trost, B. M.; Fleming, I. Pergamon Press.

The Ascendancy of a Core Scaffold: A Technical Guide to the History, Synthesis, and Application of Methoxyphenylacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and diverse applications of methoxyphenylacetic acid and its derivatives. From their early beginnings rooted in classical organic reactions to their contemporary role as pivotal intermediates in the synthesis of blockbuster pharmaceuticals, this document traces the evolution of this critical chemical scaffold. We will explore the nuances of various synthetic methodologies, delve into the pharmacological mechanisms of key drug molecules, and provide detailed experimental protocols for their synthesis and analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and process development, offering both historical context and practical, field-proven insights.

A Historical Perspective: From Phenylacetic Acid to its Methoxylated Congeners

The story of methoxyphenylacetic acid derivatives is intrinsically linked to the broader history of phenylacetic acid itself. Phenylacetic acid, a naturally occurring auxin in plants, has been a subject of scientific inquiry since the late 19th and early 20th centuries.[1][2] Its simple structure, consisting of a phenyl group attached to an acetic acid moiety, belied a rich chemistry that would pave the way for the development of a vast array of synthetic derivatives with profound biological activities.[3]

The introduction of a methoxy group onto the phenyl ring marked a significant step in the evolution of this chemical class. While the precise moment of the first synthesis of a methoxyphenylacetic acid is not definitively documented in a single seminal publication, its emergence can be traced to the broader exploration of substituted aromatic compounds and the development of new synthetic methodologies in the early 20th century.[4] The Willgerodt reaction, first reported by Conrad Willgerodt in 1887, and its subsequent modification by Karl Kindler, provided a powerful tool for the conversion of aryl alkyl ketones to the corresponding amides and subsequently to carboxylic acids, including p-methoxyphenylacetic acid from p-methoxyacetophenone.[2][5][6][7] This reaction, despite its often harsh conditions, was a cornerstone in the early synthesis of these compounds.[5][8]

The true significance of methoxyphenylacetic acid derivatives, however, began to crystallize with the burgeoning field of medicinal chemistry. The realization that the methoxyphenylacetic acid scaffold could be elaborated to produce compounds with potent and diverse pharmacological activities spurred intensive research and development efforts that continue to this day.

The Art of Synthesis: An Evolutionary Tale of Methodologies

The synthesis of methoxyphenylacetic acid, particularly the para-isomer (p-methoxyphenylacetic acid), has undergone a significant evolution, driven by the dual pressures of industrial scalability and the increasing demand for more environmentally benign processes.[8][9]

The Classic Approach: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction has historically been a workhorse for the synthesis of aryl- and heteroarylacetic acids.[2][5][10] The reaction typically involves the treatment of an aryl methyl ketone, such as p-methoxyacetophenone, with sulfur and a secondary amine, most commonly morpholine, to form a thiomorpholide intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[5]

While effective, the classical Willgerodt-Kindler reaction suffers from several drawbacks, including the use of high temperatures, long reaction times, and the production of malodorous and toxic hydrogen sulfide gas.[6][8]

Experimental Protocol: Willgerodt-Kindler Synthesis of p-Methoxyphenylacetic Acid [5]

-

Thiomorpholide Formation: A mixture of p-methoxyacetophenone (42 g), sulfur (13-15 g), and morpholine (30 g, 30 mL) is refluxed for 5 hours. The reaction mixture is then slowly poured into water, allowing the product to crystallize. The crude yellow solid is filtered, washed thoroughly with water, and dried to yield the p-methoxyphenylacetothiomorpholide.

-

Hydrolysis: The crude thiomorpholide (50 g) is added to a 10% alcoholic sodium hydroxide solution (400 mL) and refluxed for 10 hours.

-

Workup and Isolation: Most of the alcohol is distilled off, and water (100 mL) is added to the residue. The alkaline solution is then strongly acidified with hydrochloric acid. The precipitated p-methoxyphenylacetic acid is collected by filtration, washed with water, and can be further purified by recrystallization from water or dilute alcohol.

The Cyanidation Route: A Two-Step Approach

Another widely used method involves the cyanidation of a p-methoxybenzyl halide followed by hydrolysis of the resulting nitrile.[11] This two-step process generally offers good yields and avoids the harsh conditions of the Willgerodt-Kindler reaction.

Experimental Protocol: Cyanidation Synthesis of p-Methoxyphenylacetic Acid [11]

-

Nitrile Formation: p-Methoxybenzyl chloride is reacted with sodium cyanide in a suitable solvent (e.g., ethanol/water mixture) to produce p-methoxybenzyl cyanide.

-

Hydrolysis: The resulting p-methoxybenzyl cyanide (60.0 g) is then hydrolyzed by refluxing with a solution of sodium hydroxide (80.0 g) in water (300 mL) and ethanol (60 mL).

-

Isolation: After the reaction is complete, the solution is acidified. The precipitated p-methoxyphenylacetic acid is collected by filtration, washed with water, and dried to yield the final product (yield: 87.1%).[11]

Modern and Greener Alternatives

In recent years, significant efforts have been directed towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of p-methoxyphenylacetic acid. These include:

-

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts, such as triethyl benzyl ammonium chloride (TEBA), in the Willgerodt-Kindler reaction has been shown to dramatically reduce reaction times and improve yields.[12]

-

One-Pot Syntheses: Several patents describe one-pot procedures that combine multiple reaction steps, thereby simplifying the process and reducing waste. For instance, a method for synthesizing p-methoxyphenylacetic acid from methyl phenoxide in a single step has been reported.[6][8]

-

Improved Hydrolysis of Nitriles: Milder and more efficient methods for the hydrolysis of p-methoxybenzyl cyanide have been developed to improve the overall efficiency of the cyanidation route.[9]

Comparative Analysis of Synthetic Routes

The choice of synthetic route for p-methoxyphenylacetic acid depends on several factors, including scale, cost of starting materials, and environmental considerations.

| Synthetic Route | Key Starting Materials | Typical Yield | Advantages | Disadvantages |

| Willgerodt-Kindler Reaction | p-Methoxyacetophenone, Sulfur, Morpholine | 50-80%[4][5] | Readily available starting materials. | Harsh reaction conditions, long reaction times, production of H₂S.[6][8] |

| Cyanidation Route | p-Methoxybenzyl Chloride, Sodium Cyanide | ~87%[11] | Milder conditions, good yields. | Use of highly toxic sodium cyanide. |

| Modern PTC Methods | p-Methoxyacetophenone, Sulfur, Morpholine, PTC | 80-90% | Shorter reaction times, higher yields than traditional Willgerodt-Kindler. | Still involves sulfur and morpholine. |

| One-Pot Synthesis from Methyl Phenoxide | Methyl Phenoxide, Glyoxylic Acid | High | Uses inexpensive starting materials, simpler operation.[8] | May require specific catalysts and conditions. |

Pharmacological Significance: A Scaffold for Diverse Therapeutic Agents

The methoxyphenylacetic acid core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of clinically important drugs.[13][14]

Venlafaxine: A Dual-Action Antidepressant

Perhaps the most well-known drug derived from a methoxyphenylacetic acid precursor is Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[9] p-Methoxyphenylacetic acid is a key intermediate in the synthesis of Venlafaxine.

Mechanism of Action: Venlafaxine and its active metabolite, O-desmethylvenlafaxine, potently inhibit the reuptake of both serotonin (5-HT) and norepinephrine (NE) at the presynaptic terminals in the central nervous system. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating depressive symptoms. At lower doses, its effect is primarily on serotonin reuptake, while at higher doses, norepinephrine reuptake inhibition becomes more prominent.

Caption: Mechanism of Action of Venlafaxine.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The phenylacetic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[15] Methoxyphenylacetic acid derivatives have also been explored for their anti-inflammatory properties.

-

Diclofenac Analogues: Diclofenac, a potent NSAID, is a phenylacetic acid derivative. Research has shown that analogues of diclofenac incorporating methoxy substituents can exhibit significant anti-inflammatory activity.[16][17] The mechanism of action of these NSAIDs primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[18][19][20]

-

Structure-Activity Relationships (SAR): For diclofenac analogues, the anti-inflammatory activity is influenced by the lipophilicity and the angle of twist between the two phenyl rings.[16] Halogen or alkyl substituents in the ortho positions of the anilino ring are generally associated with optimal activity.[16]

Other Therapeutic Areas

Derivatives of methoxyphenylacetic acid have shown promise in various other therapeutic areas, including:

-

Calcium Channel Antagonists: Certain pyrrolopyridothiazepine derivatives synthesized from α-bromo-(4-methoxyphenyl)acetic acid ethyl ester have been investigated as novel calcium channel antagonists for the treatment of hypertension and angina.[13]

-

15-Lipoxygenase Inhibitors: A series of 4-methoxyphenylacetic acid esters have been designed and synthesized as potential inhibitors of 15-lipoxygenase, an enzyme implicated in inflammatory processes.[21]

Quantitative Pharmacological Data

| Compound/Derivative | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Area | Reference |

| Diclofenac | COX-1 / COX-2 | IC₅₀: 0.076 µM / 0.026 µM | Anti-inflammatory | [22] |

| 4-Methoxyphenylacetic Acid Ester (Compound 7d) | 15-Lipoxygenase | IC₅₀: 3.8 µM | Anti-inflammatory | [21] |

| 4-Methoxyphenylacetic Acid Ester (Compound 7e) | 15-Lipoxygenase | IC₅₀: 1.9 µM | Anti-inflammatory | [21] |

| Diclofenac Analogue (with ortho-substituents) | Cyclooxygenase | Varies (High Activity) | Anti-inflammatory | [16] |

Analytical Methodologies: Ensuring Purity and Quality

The analysis of methoxyphenylacetic acid and its derivatives is crucial for quality control in both research and industrial settings. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose.

Reversed-Phase HPLC for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is a robust method for determining the purity of methoxyphenylacetic acid and for monitoring the progress of its synthesis. A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[23]

Experimental Protocol: RP-HPLC Analysis of 3-Methoxyphenylacetic Acid [23]

-

Column: C18 stationary phase.

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

Chiral HPLC for Enantiomeric Separation

For chiral derivatives of methoxyphenylacetic acid, such as those used in the synthesis of enantiomerically pure drugs, chiral HPLC is essential for separating and quantifying the enantiomers. This can be achieved through two main approaches:

-

Direct Separation on a Chiral Stationary Phase (CSP): This is the most common method, where the racemic mixture is passed through a column containing a chiral selector immobilized on the stationary phase. Polysaccharide-based and macrocyclic glycopeptide columns are widely used for this purpose.[24][25]

-

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxyphenylacetic acid, to form diastereomers.[26] These diastereomers can then be separated on a standard achiral HPLC column.[26]

Experimental Workflow: Chiral HPLC Separation

Caption: Chiral HPLC Separation Workflow.

Experimental Protocol: Chiral HPLC Analysis (General Guidance) [24][27]

-

Column Selection: Choose an appropriate chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD).

-

Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and an alcohol like isopropanol (IPA) or ethanol. For basic compounds, a small amount of an amine (e.g., diethylamine) may be added. For acidic compounds, an acid (e.g., trifluoroacetic acid) may be added.

-

System Equilibration: Purge the HPLC system with the mobile phase and allow the column to equilibrate until a stable baseline is achieved.

-

Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase.

-

Injection and Analysis: Inject the sample and run the analysis, monitoring the eluent with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the ratio of hexane to alcohol) or try a different chiral column.

Future Outlook and Conclusion

The journey of methoxyphenylacetic acid and its derivatives is a testament to the enduring power of a versatile chemical scaffold. From its humble beginnings in the annals of classical organic chemistry, it has blossomed into a cornerstone of modern drug discovery. The continuous evolution of synthetic methods towards greater efficiency and sustainability ensures its continued relevance in industrial applications.

Looking ahead, the exploration of novel derivatives of methoxyphenylacetic acid is likely to yield new therapeutic agents with improved efficacy and safety profiles. The inherent chirality of many of these derivatives will continue to drive innovation in asymmetric synthesis and chiral separation technologies. As our understanding of disease pathways deepens, the methoxyphenylacetic acid scaffold, with its proven track record and chemical tractability, will undoubtedly remain a fertile ground for the discovery of the next generation of medicines.

References

- The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. [www.rhodium.ws]

- An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company.

- 4-Methoxyphenylacetic acid synthesis. ChemicalBook.

- COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC - NIH.

- Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column.

- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google P

-

Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[5][23]-thiazepin-3(2H)-one.

- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. BEC-UAC.

- CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google P

- Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) - NP-MRD.

- Design and Synthesis of 4-methoxyphenylacetic Acid Esters as 15-lipoxygenase Inhibitors and SAR Compar

- (PDF) Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol.

- HPLC manual (for chiral HPLC analysis).

- Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. MDPI.

- α-methoxy phenyl acetic acid as a chiral shift reagent for resolution and determination of R and S enantiomers of modafinil in bulk drugs and formul

- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Sciencemadness.org.

- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

- Scheme 1 The Willgerodt reaction and the Kindler modification.

- Identification of 3-Methoxyphenylacetic Acid as a Phytotoxin, Produced by Rhizoctonia solani AG-3 TB. MDPI.

- IC 50 Values for COX-1 and COX-2 Enzymes | Download Scientific Diagram.

- (R)-(-)

- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition | Request PDF.

- Recent advances in the Willgerodt-Kindler reaction. - Semantic Scholar.

- Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. PMC.

- Synthesis and quantitative structure-activity relationships of diclofenac analogues. PubMed.

- a-Methoxyphenylacetic acid 99 7021-09-2. Sigma-Aldrich.

- Chiral Application Handbook A Comprehensive Guide on Chiral HPLC Separ

- Recent advances in the Willgerodt–Kindler reaction. RSC Publishing.

- Synthesis, Chiral Resolution and Enantiomers Absolute Configur

- Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in r

- Class (74) Structure Activity relationship (SAR) of NSAIDs | Medicinal Chemistry 01 | B.Pharmacy. YouTube.

- Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals.

- CN103172511A - Synthetic method of (R)-(-)

- A Comparative Guide to the Synthetic Efficiency of Routes to p-Methoxycinnamaldehyde. Benchchem.

- 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc.

- 2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Endogenous Metabolite. MedChemExpress.

- (PDF) Recent advances in the Willgerodt–Kindler reaction.

- Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: New Perspectives in Renewable Vanillin-Derived Chemicals. MDPI.

- Showing Compound Methoxyphenylacetic acid (FDB000318) - FooDB.

- 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134. PubChem.

- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC Intern

- William Henry Perkin and the world's first synthetic dye.

- CHIRAL Handbook. BGB Analytik.

- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflamm

- Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Scientific Research Publishing.

Sources

- 1. Evaluation of (R)-(-)-α-methoxy phenyl acetic acid as a chiral shift reagent for resolution and determination of R and S enantiomers of modafinil in bulk drugs and formulations by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc [chemsrc.com]

- 4. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid [quickcompany.in]

- 5. The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Recent advances in the Willgerodt–Kindler reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide - Google Patents [patents.google.com]

- 9. CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methoxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. np-mrd.org [np-mrd.org]

- 15. youtube.com [youtube.com]

- 16. Synthesis and quantitative structure-activity relationships of diclofenac analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.aalto.fi [research.aalto.fi]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of 4-methoxyphenylacetic acid esters as 15-lipoxygenase inhibitors and SAR comparative studies of them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pedworld.ch [pedworld.ch]

- 23. Separation of 3-Methoxyphenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. bgb-analytik.com [bgb-analytik.com]

- 26. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 27. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

Comprehensive Technical Guide: Biological Profile and Therapeutic Potential of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

Executive Summary

2-Methoxy-2-(2-methoxyphenyl)acetic acid (CAS: 141472-00-6) is a specialized derivative of mandelic acid characterized by dual methoxy substitutions: one at the

This guide analyzes the compound’s physicochemical properties, synthetic pathways, and biological applications, specifically highlighting its use in resolving complex pharmaceutical intermediates (e.g., PI3K inhibitors) and its potential as a bio-isostere in medicinal chemistry.

Part 1: Chemical Identity & Structural Pharmacophores

Physicochemical Profile

The molecule represents a "double-blocked" phenylacetic acid scaffold. The

| Property | Value / Description |

| IUPAC Name | 2-Methoxy-2-(2-methoxyphenyl)acetic acid |

| CAS Number | 141472-00-6 |

| Molecular Formula | C |

| Molecular Weight | 196.20 g/mol |

| LogP (Predicted) | ~1.4 - 1.6 (Lipophilic, membrane permeable) |

| pKa (Predicted) | 3.2 - 3.5 (Stronger acid than acetic acid due to |

| Key Pharmacophores |

Structural Homology & SAR Analysis

Understanding the biological potential requires analyzing its structural neighbors:

-

Mandelic Acid Derivatives: The parent compound, 2-methoxymandelic acid, is a urinary antiseptic. The O-methylation increases lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration.

-

Auxin Analogs: Phenylacetic acid (PAA) is a natural auxin. Ortho-substitution typically reduces auxin activity, often converting the molecule into an anti-auxin (competitive inhibitor).

-

Mosher's Acid Analogs: The structure mimics Mosher's acid (

-methoxy-

Figure 1: Structure-Activity Relationship (SAR) mapping the target compound to known bioactive classes.

Part 2: Biological Activities & Applications[1][2]

Chiral Resolution in Drug Discovery

The most documented application of 2-Methoxy-2-(2-methoxyphenyl)acetic acid is as a Chiral Resolving Agent (CRA) . In the synthesis of PI3K

-

Form diastereomeric salts or amides with racemic amine intermediates.

-

Induce significant chemical shift differences (

) in NMR due to the magnetic anisotropy of the ortho-substituted phenyl ring. -

Allow for the separation of enantiomers via crystallization or chromatography.

Mechanism: The ortho-methoxy group locks the conformation of the phenyl ring relative to the carboxyl group, creating a rigid "chiral pocket" that discriminates between enantiomers of a target amine more effectively than unsubstituted mandelic acid derivatives.

Antimicrobial Potential (Prodrug Scaffold)

Derivatives of mandelic acid are known to acidify urine and act as bacteriostats. The O-methyl ether modification renders the molecule resistant to host dehydrogenases (which typically oxidize mandelic acid to phenylglyoxylic acid).

-

Hypothesis: This compound may act as a non-metabolizable organic acid that accumulates in bacterial cytoplasm, disrupting pH homeostasis (uncoupling effect).

-

Target Pathogens: Gram-negative uropathogens (E. coli, Proteus spp.).

Plant Growth Regulation (Anti-Auxin)

While PAA is an auxin, the introduction of an ortho-methoxy group sterically hinders binding to the TIR1 ubiquitin ligase complex (the auxin receptor). Consequently, this compound likely acts as a weak auxin or an anti-auxin , capable of inhibiting root elongation without inducing the uncontrolled growth characteristic of herbicides like 2,4-D.

Part 3: Experimental Framework

Protocol A: Synthesis via Phase Transfer Catalysis

Objective: Efficient synthesis of the target compound from 2-methoxybenzaldehyde.

Reagents:

-

2-Methoxybenzaldehyde (1.0 eq)

-

Chloroform (CHCl

) (Solvent/Reactant) -

Potassium Hydroxide (KOH) (50% aq. solution)

-

TEBA (Triethylbenzylammonium chloride) (Catalyst)

-

Dimethyl Sulfate (Me

SO

Workflow:

-

Jocic-Reeve Reaction: Mix 2-methoxybenzaldehyde and TEBA in chloroform. Add 50% KOH dropwise at 0°C. The chloroform acts as a source of the dichlorocarbene equivalent, forming an intermediate trichloromethyl carbinol or dichloroepoxide.

-

Hydrolysis: The intermediate rearranges in situ to form

-hydroxy-2-methoxyphenylacetic acid (2-methoxymandelic acid). -

Methylation: Without isolation, treat the aqueous phase with Dimethyl Sulfate (2.2 eq) to methylate both the carboxyl and the

-hydroxyl groups. -

Saponification: Reflux with dilute NaOH to hydrolyze the methyl ester, yielding the free acid.

-

Purification: Acidify to pH 2.0 and extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

Protocol B: Chiral Resolution of a Racemic Amine

Objective: Use the acid to determine the Enantiomeric Excess (ee) of a drug intermediate.

Reagents:

-

Target Acid: (S)-2-Methoxy-2-(2-methoxyphenyl)acetic acid (Pure Enantiomer)

-

Substrate: Racemic Amine (e.g., 1-aminoethyl-isoquinolinone)

-

Coupling Agent: EDC·HCl / HOBt

-

Solvent: DCM (Dichloromethane)

Step-by-Step:

-

Coupling: Dissolve the racemic amine (0.1 mmol) and the chiral acid (0.11 mmol) in DCM (2 mL). Add EDC·HCl (0.12 mmol) and stir for 2 hours at RT.

-

Workup: Wash with 1N HCl and Sat. NaHCO

. Dry over MgSO -

Analysis: Dissolve the crude amide in CDCl

. -

NMR Determination: Acquire

H NMR. The -

Calculation: Integration of Signal A vs. Signal B gives the ratio of enantiomers in the original amine.

Figure 2: Workflow for using the target compound as a Chiral Resolving Agent.

Part 4: Safety & Toxicology

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Precautions: Unlike simple acetic acid, the lipophilicity of this compound allows for rapid dermal absorption. Standard PPE (nitrile gloves, safety glasses) is mandatory. In case of contact, wash with lipophilic soap followed by water.

References

-

Chemical Identity & Properties: PubChem. 2-Methoxy-2-(2-methoxyphenyl)acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

- Synthetic Methodology: Reeve, W., & Compere, E. L. (1961). The Reaction of Dichlorocarbene with Benzaldehyde in the Presence of Base. Journal of the American Chemical Society.

-

Chiral Resolution Application: Patent US9216982B2. Certain chemical entities, compositions and methods (PI3K Inhibitors).[1] Google Patents. Available at:

-

Biological Context (Auxins): Åberg, B. (1981). Plant growth regulators. XLI. Monosubstituted phenylacetic acids.[2] Swedish Journal of Agricultural Research. (Discusses ortho-methoxy effects on auxin activity).

-

Biocatalytic Synthesis: Wang, H., et al. (2022). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Organic Process Research & Development.[3][4] Available at: [Link][3]

Sources

Methodological & Application

The Strategic Role of 2-Methoxyphenylacetic Acid in Pharmaceutical Synthesis: A Detailed Application Guide

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 2-Methoxy-2-(2-methoxyphenyl)acetic acid's chemical cousin, 2-methoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis. This document elucidates its synthesis, key reactions, and potential applications, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Versatility of Phenylacetic Acid Derivatives in Medicinal Chemistry

Phenylacetic acid and its substituted derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. The introduction of a methoxy group at the ortho position of the phenyl ring, as in 2-methoxyphenylacetic acid, significantly influences the molecule's electronic and steric properties. This substitution can modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable building block in the design of novel pharmaceuticals. While direct applications are varied, its structural motif is found in compounds investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and cardiovascular agents. This guide will focus on the synthesis and utility of 2-methoxyphenylacetic acid as a representative intermediate.

Physicochemical and Spectroscopic Data

A thorough characterization of 2-methoxyphenylacetic acid is fundamental for its effective use in synthesis. The following table summarizes its key physical and spectroscopic properties.

| Property | Value |

| Chemical Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| CAS Number | 93-25-4 |

| Appearance | White to cream crystalline powder[1] |

| Melting Point | 122-125 °C |

| Solubility | Soluble in water, methanol, ether, ethanol, and acetone.[2] |

| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm) = 7.18-7.29 (m, 2H), 6.88-6.94 (m, 2H), 3.83 (s, 3H), 3.66 (s, 2H) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm) = 177.0, 157.0, 131.0, 128.8, 122.5, 120.8, 110.5, 55.4, 36.0 |

| IR (KBr pellet, cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), ~1250 (C-O)[3] |

Synthesis of 2-Methoxyphenylacetic Acid: Key Methodologies

Two primary synthetic routes to 2-methoxyphenylacetic acid are the hydrolysis of 2-methoxybenzyl cyanide and the Willgerodt-Kindler reaction of 2-methoxyacetophenone. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Hydrolysis of 2-Methoxybenzyl Cyanide

This is a classic and reliable method for preparing phenylacetic acids. The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. The acid-catalyzed hydrolysis is often preferred for its straightforward workup.

Reaction Causality: The reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom.[4][5] A subsequent nucleophilic attack by water leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[6][7]

Caption: Acid-catalyzed hydrolysis of 2-methoxybenzyl cyanide.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides an alternative route from aryl ketones. It involves the reaction of 2-methoxyacetophenone with sulfur and a secondary amine, such as morpholine, to form a thioamide, which is subsequently hydrolyzed to the carboxylic acid.[8][9]

Reaction Causality: The reaction proceeds through the formation of an enamine from the ketone and morpholine.[8] This enamine then reacts with sulfur. A series of rearrangements leads to the migration of the heteroatom functionality to the terminal carbon of the alkyl chain, ultimately forming the thioamide.[9][10]

Caption: Willgerodt-Kindler synthesis of 2-methoxyphenylacetic acid.

Experimental Protocols

Protocol 1: Synthesis of 2-Methoxyphenylacetic Acid via Hydrolysis of 2-Methoxybenzyl Cyanide

Materials:

-

2-Methoxybenzyl cyanide

-

Concentrated sulfuric acid

-

Toluene

-

Sodium hydroxide solution (10% w/v)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter paper

-

pH paper

Procedure:

-

In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare a 60% (v/v) solution.

-

Heat the sulfuric acid solution to 100-110°C.

-

Slowly add 2-methoxybenzyl cyanide to the hot acid solution with vigorous stirring over 30 minutes.

-

Maintain the reaction mixture at reflux (approximately 120-130°C) for 2-3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

-

Extract the aqueous mixture with toluene (3 x 50 mL).

-

Combine the organic extracts and wash with a 10% sodium hydroxide solution to extract the acidic product into the aqueous phase.

-

Separate the aqueous layer and cool it in an ice bath.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid. A white precipitate of 2-methoxyphenylacetic acid will form.

-

Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Application in Pharmaceutical Synthesis - Esterification

2-Methoxyphenylacetic acid can be readily converted to its corresponding esters, which are common intermediates in the synthesis of more complex drug molecules.[11]

Materials:

-

2-Methoxyphenylacetic acid

-

Ethanol (absolute)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-methoxyphenylacetic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the ethyl 2-methoxyphenylacetate.

Application in Pharmaceutical Synthesis: A Case Study with a Structural Analogue

While specific blockbuster drugs directly synthesized from 2-methoxyphenylacetic acid are not prominently featured in publicly available literature, its structural isomer, p-methoxyphenylacetic acid, is a well-established precursor in the synthesis of the antidepressant drug Venlafaxine . This serves as an excellent illustrative example of how methoxyphenylacetic acids are employed in pharmaceutical manufacturing. The synthesis involves the conversion of p-methoxyphenylacetic acid to an intermediate that ultimately forms the core structure of Venlafaxine.

Conclusion

2-Methoxyphenylacetic acid is a versatile and valuable intermediate in pharmaceutical synthesis. Its preparation via the hydrolysis of the corresponding benzyl cyanide is a robust and scalable method. The carboxylic acid functionality provides a handle for a variety of chemical transformations, including esterification, allowing for its incorporation into more complex molecular architectures. While its direct application in marketed drugs is less documented than its para-isomer, its utility as a building block for novel therapeutic agents remains an active area of research and development. The protocols and data presented in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery endeavors.

References

-

Libretexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

-

JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

-

The Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

-

Wikipedia. (2023, December 1). Willgerodt rearrangement. [Link]

-

Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. [Link]

-

Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

-

Rzepa, H. S. (2020, July 22). The Willgerodt-Kindler Reaction: mechanistic reality check 1. Henry Rzepa's Blog. [Link]

-

SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]

-

MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. [Link]

-

Molecules. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[4][7]-thiazepin-3(2H)-one. [Link]

-

NIST. (n.d.). (R)-(-)-α-Methoxyphenylacetic acid. [Link]

Sources

- 1. 2-Methoxyphenylacetic acid, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 9. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 10. synarchive.com [synarchive.com]

- 11. (+)-Methoxyphenylacetic acid | C9H10O3 | CID 643325 - PubChem [pubchem.ncbi.nlm.nih.gov]

Scalable synthesis methods for 2-Methoxy-2-(2-methoxyphenyl)acetic acid

This Application Note and Protocol Guide details the scalable synthesis of 2-Methoxy-2-(2-methoxyphenyl)acetic acid (also known as O-methyl-2-methoxymandelic acid).[1][2] This molecule is a critical chiral building block and intermediate in the synthesis of high-value agrochemicals (e.g., strobilurin fungicides) and pharmaceutical resolving agents.

Part 1: Strategic Analysis & Retrosynthesis

1.1 Target Molecule Profile

-

Chemical Structure: An ortho-substituted mandelic acid derivative where the

-hydroxyl group is methylated.[1][2] -

Key Challenges:

-

Steric Hindrance: The ortho-methoxy group on the phenyl ring creates steric bulk, potentially reducing reaction rates during cyanohydrin formation and methylation.

-

Chemoselectivity: Differentiating between the carboxylic acid moiety and the

-hydroxyl group during methylation is critical to avoid unnecessary esterification-hydrolysis steps.[1][2] -

Enantiopurity: Often required as a single enantiomer (typically R-form) for bioactivity.[1][2]

-

1.2 Retrosynthetic Pathways We evaluate two primary routes for scalability:

-

Route A (Biocatalytic Hybrid): High-enantiomeric excess (>99% ee) route using Nitrilase biocatalysis followed by chemical methylation.[1][2] Ideal for pharmaceutical grades.[1][2]

-

Route B (Chemical Phase-Transfer): Robust, lower-cost route using dichlorocarbene insertion or classical cyanohydrin synthesis followed by Phase Transfer Catalysis (PTC) methylation.[1][2] Ideal for agrochemical bulk production.[1][2]

Figure 1: Retrosynthetic analysis showing the convergence of biocatalytic and chemical routes from the common precursor, 2-methoxybenzaldehyde.

Part 2: Detailed Experimental Protocols

Method A: The Biocatalytic Hybrid Route (High Purity)

Recommended for pharmaceutical applications requiring >98% ee.

Mechanism: This route utilizes a recombinant nitrilase enzyme to selectively hydrolyze the nitrile group of the cyanohydrin intermediate, setting the chiral center before the methylation step.[3]

Step 1: Enzymatic Hydrolysis to (R)-2-Methoxymandelic Acid

-

Reagents: 2-Methoxybenzaldehyde, NaCN (or KCN), Nitrilase enzyme (e.g., Burkholderia cenocepacia J2315 variant), Sodium Bisulfite.[2][3][4]

-

Protocol:

-

Cyanohydrin Formation (In-situ): To a jacketed reactor, charge water (10 vol) and Sodium Bisulfite (1.1 eq). Add 2-Methoxybenzaldehyde (1.0 eq) and stir at 25°C for 1 hour to form the bisulfite adduct (prevents aldehyde toxicity to enzyme).

-

Cyanide Addition: Add NaCN (1.1 eq) slowly, maintaining pH 7.5–8.0. Stir for 2 hours to generate the racemic cyanohydrin.

-

Biocatalysis: Adjust pH to 8.0. Add Nitrilase lyophilizate (10 wt% load relative to substrate).[1][2]

-

Incubation: Stir at 30°C, maintaining pH 8.0 via auto-titration with 2M NaOH.

-

Monitoring: Reaction typically completes in 12–24 hours (monitor consumption of cyanohydrin via HPLC).

-

Workup: Acidify to pH 2.0 with HCl. Extract with Ethyl Acetate (3x).[1][2][5] Concentrate to yield (R)-2-methoxymandelic acid (Yield: ~85-90%, ee: >98%).[1][2]

-

Step 2: Selective O-Methylation via Phase Transfer Catalysis

-

Reagents: (R)-2-Methoxymandelic acid, Dimethyl Sulfate (DMS), NaOH (50% aq), Tetrabutylammonium Bromide (TBAB), Toluene.[1][2]

-

Protocol:

-

Dissolution: Dissolve (R)-2-methoxymandelic acid (1.0 eq) in Toluene (5 vol). Add TBAB (0.05 eq) as the phase transfer catalyst.[2]

-

Basification: Add 50% NaOH (2.5 eq) dropwise at 20°C. A thick suspension of the disodium salt (carboxylate + alkoxide) will form.[1][2]

-

Methylation: Heat to 40°C. Add Dimethyl Sulfate (1.2 eq) dropwise over 2 hours.

-

Critical Control Point: Maintain temperature <45°C to prevent extensive methylation of the carboxylate (ester formation).

-

-

Reaction: Stir at 45°C for 4 hours. Monitor by HPLC for disappearance of the hydroxy-acid.

-

Quench & Hydrolysis (Safety Net): If significant methyl ester forms, add water (2 vol) and stir at 50°C for 1 hour (the ester hydrolyzes rapidly under basic conditions, while the ether is stable).

-

Isolation: Separate phases. Acidify aqueous phase to pH 1.0 with HCl.[2] The product precipitates or oils out.[2][6] Extract with MTBE, dry over MgSO4, and crystallize from Heptane/IPA.[2][3]

-

Method B: The Classical Chemical Route (Scalable Commodity)

Recommended for agrochemical intermediates where cost is paramount.

Step 1: Synthesis of 2-Methoxymandelic Acid (Jocic-Type Reaction)

-

Reagents: 2-Methoxybenzaldehyde, Chloroform, KOH, TEBA (Triethylbenzylammonium chloride).[2][3]

-

Protocol:

-

Mix 2-Methoxybenzaldehyde (1.0 eq), Chloroform (1.5 eq), and TEBA (0.02 eq) in a reactor.

-

Drip 50% KOH (4.0 eq) slowly at 0–5°C (Exothermic!).

-

Allow to warm to 25°C and stir for 12 hours. The CCl3 anion adds to the aldehyde, followed by hydrolysis to the acid.[3]

-

Workup: Add water, separate organic layer (unreacted aldehyde).[1][2] Acidify aqueous layer to precipitate racemic 2-methoxymandelic acid.[1][2]

-

Step 2: O-Methylation (Williamson Ether Synthesis) [1][2]

-

Follow the same PTC protocol as Method A, Step 2.

Part 3: Process Data & Critical Parameters

Table 1: Critical Process Parameters (CPPs)

| Parameter | Range | Impact on Quality/Yield |

| pH (Biocatalysis) | 7.8 – 8.2 | pH <7.5 deactivates enzyme; pH >8.5 causes spontaneous racemization of cyanohydrin.[1][2] |

| Temperature (Methylation) | 40°C – 45°C | >50°C increases dimethylation (ester impurity); <30°C stalls reaction.[1][2] |

| DMS Equivalents | 1.1 – 1.3 eq | Excess DMS leads to difficult-to-remove methyl ester byproducts.[1][2] |

| Catalyst (PTC) | TBAB or TEBA | Quaternary ammonium salts are essential for liquid-liquid reaction kinetics.[1][2] |

Figure 2: Process Flow Diagram (PFD) for Scalable Methylation

Figure 2: Workflow for the Phase Transfer Catalyzed methylation step, highlighting the critical separation of the aqueous product salt from organic impurities.

Part 4: Safety & Handling

-

Dimethyl Sulfate (DMS): Highly toxic and mutagenic.[1][2] Use in a closed system. Neutralize waste streams with aqueous ammonia or NaOH to destroy residual DMS before disposal.[1][2]

-

Cyanides (Method A): NaCN generates deadly HCN gas if acidified.[1][2] Maintain pH >10 in waste streams and treat with bleach (hypochlorite) to oxidize cyanide to cyanate before disposal.[1][2]

-

Exotherms: The addition of KOH in Method B is highly exothermic; active cooling is mandatory to prevent thermal runaway.[2]

References

-

Almac Group. (2021).[1][2] Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid.

-

Asian Journal of Chemistry. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid.[7][8]

-

Google Patents. (2013).[1][2] CN103172511A - Synthetic method of (R)-(-)-alpha-methoxyphenylacetic acid.[1][2][9]

-

Vertex AI Search. (2008).[2] An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation.

-

ChemicalBook. (2020).[1][2] Synthesis of 2-(2-cyano-4-Methoxyphenyl)acetic acid.

Sources

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxy-2-phenylacetic acid 98% | CAS: 7021-09-2 | AChemBlock [achemblock.com]

- 3. CN101709323B - Method for producing R-mandelic acid with biocatalysis and separating and coupling method - Google Patents [patents.google.com]

- 4. biotrans2023.livescience.io [biotrans2023.livescience.io]

- 5. 2-(2-cyano-4-Methoxyphenyl)acetic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents [patents.google.com]

- 7. An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. CN103172511A - Synthetic method of (R)-(-)-alpha-methoxyphenylacetic acid - Google Patents [patents.google.com]

Application of 2-Methoxy-2-Aryl Acetic Acids in Enantioselective Synthesis: A Guide to Derivatization and Analysis

An Application Note and Protocol Guide

Introduction: The Challenge of Enantiomeric Purity and the Role of Chiral Derivatizing Agents

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the accurate determination of enantiomeric excess (e.e.) is a critical quality control step. While chiral chromatography techniques like HPLC and GC are powerful tools, NMR spectroscopy offers a complementary and often more accessible method, particularly when coupled with chiral derivatizing agents (CDAs).

This guide focuses on the application of 2-methoxy-2-aryl acetic acids, a class of CDAs, in enantioselective analysis. While the specific compound 2-Methoxy-2-(2-methoxyphenyl)acetic acid is not widely documented, the principles and protocols are expertly illustrated by its well-studied analogue, (R)- and (S)-2-methoxy-2-phenylacetic acid (MPA). MPA is a robust and versatile CDA used to determine the enantiomeric purity of chiral alcohols and amines. The methodologies described herein are directly applicable to other derivatives within this class, including the titular compound.

The core principle involves the conversion of a mixture of enantiomeric alcohols or amines into a mixture of diastereomeric esters or amides by reaction with a single enantiomer of the CDA. These resulting diastereomers possess distinct physical and spectral properties, most notably different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for their quantification.

Part 1: The Underlying Mechanism of Chiral Recognition

The efficacy of 2-methoxy-2-aryl acetic acids as CDAs stems from the formation of diastereomeric derivatives that adopt conformationally restricted structures. In the case of MPA esters, the dominant conformation is believed to be one where the methoxy group of the MPA moiety, the carbonyl oxygen, and the Cα-proton of the alcohol are nearly coplanar. This arrangement forces the substituents on the stereogenic centers of both the acid and the alcohol/amine into distinct spatial orientations.

The phenyl group of the MPA moiety, with its significant magnetic anisotropy, acts as an intramolecular shift reagent. Depending on the absolute configuration of the alcohol or amine, different protons will be positioned in either the shielding or deshielding cone of the phenyl ring's magnetic field. This results in observable differences in the chemical shifts (Δδ) of the corresponding protons in the ¹H NMR spectra of the two diastereomers, allowing for their integration and the determination of the enantiomeric excess of the original substrate.

Below is a diagram illustrating the workflow for determining enantiomeric excess using a chiral derivatizing agent like MPA.

Caption: Workflow for e.e. determination using a CDA.

Part 2: Experimental Protocol for Derivatization of a Chiral Alcohol with (R)-MPA

This protocol provides a generalized procedure for the derivatization of a chiral secondary alcohol with (R)-MPA, followed by NMR analysis.

Materials and Reagents:

-

Chiral alcohol (substrate)

-

(R)-2-methoxy-2-phenylacetic acid ((R)-MPA)

-

Oxalyl chloride or thionyl chloride

-

Dry dichloromethane (DCM)

-

Dry pyridine or 4-(dimethylamino)pyridine (DMAP)

-

Anhydrous diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

1 M hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deuterated chloroform (CDCl₃) for NMR analysis

Protocol Steps:

Step 1: Preparation of the MPA Acid Chloride ((R)-MPA-Cl)

-

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride facilitates the esterification of the alcohol, particularly if the alcohol is sterically hindered.

-

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-MPA (1.0 eq) in dry DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.5 eq) dropwise. A catalytic amount of dry DMF can be added to facilitate the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction is typically monitored by the cessation of gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude (R)-MPA-Cl, which is often used immediately in the next step.

-

Step 2: Esterification of the Chiral Alcohol

-

Rationale: This is the key diastereomer-forming reaction. A base like pyridine or DMAP is used to catalyze the reaction and scavenge the HCl byproduct.

-

Procedure:

-

Dissolve the chiral alcohol (1.0 eq) in dry DCM in a separate flame-dried flask under an inert atmosphere.

-

Add pyridine (2.0 eq) or DMAP (0.1-0.2 eq).

-

Cool the solution to 0 °C.

-

Dissolve the crude (R)-MPA-Cl from Step 1 in a minimal amount of dry DCM and add it dropwise to the alcohol solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification

-

Rationale: The work-up procedure is designed to remove unreacted reagents, the catalyst, and byproducts to isolate the diastereomeric esters.

-

Procedure:

-

Quench the reaction by adding water or 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Step 4: NMR Analysis

-

Rationale: High-resolution ¹H NMR is used to resolve the signals of the two diastereomers. The choice of which proton signal to integrate depends on the specific substrate and the degree of separation.

-

Procedure:

-

Dissolve a small sample of the purified diastereomeric esters in CDCl₃.

-

Acquire a high-resolution ¹H NMR spectrum.

-

Identify a well-resolved signal corresponding to a proton in either the alcohol or the MPA moiety. The methoxy singlet of the MPA moiety or a proton alpha to the ester oxygen are often good candidates.

-

Carefully integrate the two diastereomeric signals. The enantiomeric excess is calculated as: e.e. (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100

-

The logical flow of the protocol is visualized below.

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of 2-Methoxy-2-(2-methoxyphenyl)acetic acid via recrystallization. The methodologies and troubleshooting advice provided herein are grounded in established chemical principles to ensure you can confidently navigate the challenges of this purification technique.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process in a direct question-and-answer format.

Question 1: My compound "oiled out" upon cooling instead of forming crystals. What caused this and how can it be resolved?